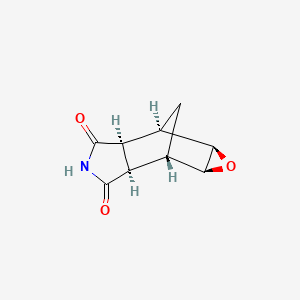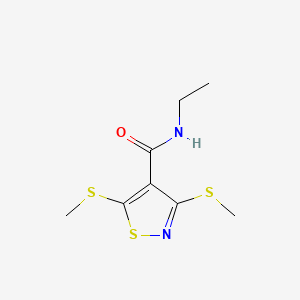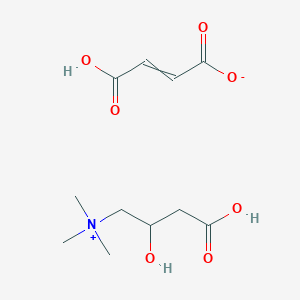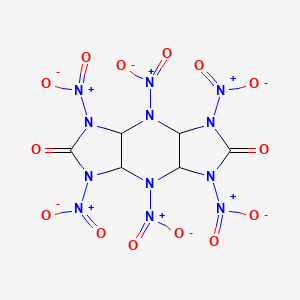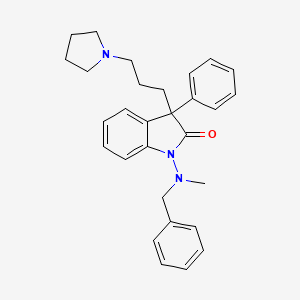![molecular formula C37H47NO11 B13829348 (1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HybridaphniphyllineA is a complex natural product belonging to the Daphniphyllum alkaloid family. This compound is characterized by its intricate decacyclic fused skeleton, which makes it a subject of interest in the field of organic chemistry. HybridaphniphyllineA is isolated from the stems and leaves of Daphniphyllum longacemosum .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of HybridaphniphyllineA involves several key steps, including the use of Claisen rearrangement and Diels-Alder cycloaddition reactions. The synthesis begins with the preparation of a cyclopentadiene intermediate, which undergoes a Diels-Alder reaction with asperuloside tetraacetate to form the decacyclic skeleton . The Claisen rearrangement of an allyl dienol ether is a critical step in this process, as it helps to establish the necessary stereochemistry .
Industrial Production Methods
. The synthesis is typically carried out under controlled laboratory conditions to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
HybridaphniphyllineA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of HybridaphniphyllineA include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of HybridaphniphyllineA can lead to the formation of various oxygenated derivatives, while reduction can yield different reduced forms of the compound .
科学的研究の応用
HybridaphniphyllineA has a wide range of scientific research applications, including:
作用機序
The mechanism of action of HybridaphniphyllineA involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to specific receptors or enzymes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s complex structure suggests multiple modes of action .
類似化合物との比較
HybridaphniphyllineA can be compared with other Daphniphyllum alkaloids, such as:
Daphniyunnine E: Another Daphniphyllum alkaloid with a similar decacyclic skeleton.
Daphnilongeranin B: A related compound that shares some structural features with HybridaphniphyllineA.
Dehydrodaphnilongeranin B: Another structurally similar alkaloid with distinct biological activities.
HybridaphniphyllineA is unique due to its specific stereochemistry and the presence of multiple functional groups that contribute to its diverse reactivity and biological activities .
特性
分子式 |
C37H47NO11 |
|---|---|
分子量 |
681.8 g/mol |
IUPAC名 |
(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-5-35-9-19(17-4-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)30-37(35)24-20(47-33(37)45)7-15(12-39)23(24)31(48-30)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19+,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35-,36+,37-/m1/s1 |
InChIキー |
NUZJHFQGXVKNBJ-VVVKYYHASA-N |
異性体SMILES |
C[C@@H]1CN2C[C@H]3CC[C@]45C[C@H]([C@@H]6[C@@]47[C@H]8[C@H](C=C([C@H]8[C@@H](O6)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)CO)OC7=O)C4=C5[C@@]5([C@]3([C@H]2C[C@H]1C5=O)C)CC4 |
正規SMILES |
CC1CN2CC3CCC45CC(C6C47C8C(C=C(C8C(O6)OC9C(C(C(C(O9)CO)O)O)O)CO)OC7=O)C4=C5C5(C3(C2CC1C5=O)C)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


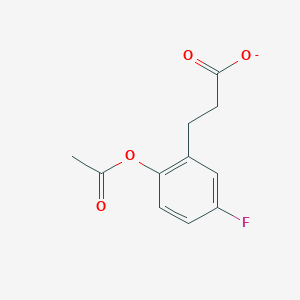
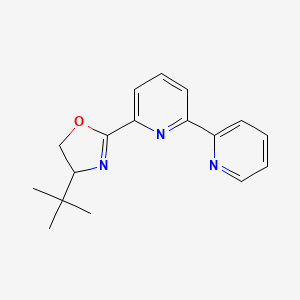
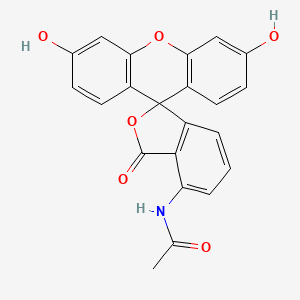
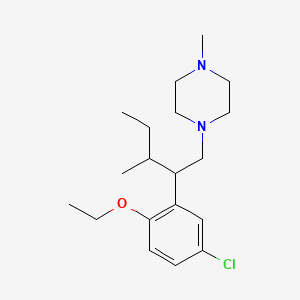
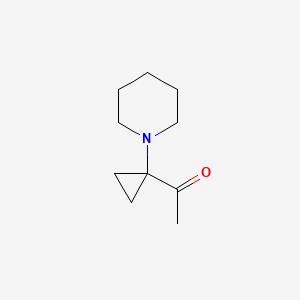
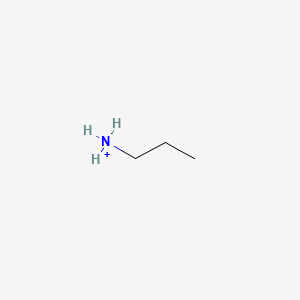
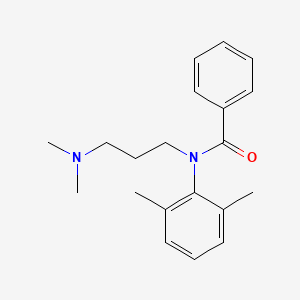
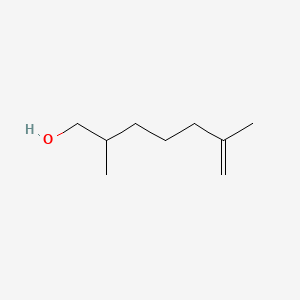
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
